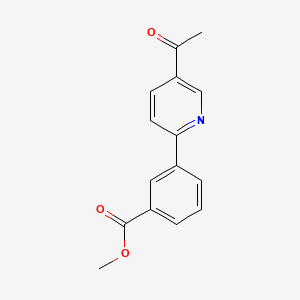
S-3-Benzyloxy-2-bromopropionic acid methyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis of Heterocycles
S-3-Benzyloxy-2-bromopropionic acid methyl ester is used in the synthesis of heterocyclic compounds, such as 5-R1-benzyl-2-(R2-2-pyridylimino)thiazolidin-4-ones, which are produced through Meerwein reactions and cyclocondensation processes (Matiichuk, Obushak, & Tsyalkovskii, 2005).
2. Stereochemistry Studies
This compound is instrumental in exploring the stereochemistry of nucleophilic addition reactions, particularly in the study of the Reformatsky reaction mechanism, providing insights into reaction pathways and product configurations (Matsumoto, Tanaka, & Fukui, 1971).
3. Investigation of Side Reactions in Reformatsky Reaction
Research has been conducted to understand the side reactions that occur in the Reformatsky reaction, particularly with bromo esters, which are key components in this process. Studies on alkyl α-bromopropionates have shed light on the rate of self-condensation and other side reactions in this context (Newman & Evans, 1955).
4. Transesterification Processes
This compound is involved in transesterification reactions, which are significant in identifying components of mixtures of fatty esters. This has practical applications in analytical chemistry and biochemistry (Coutts & Midha, 1969).
5. Synthesis of Muramic Acid
The compound is used in the synthesis of muramic acid and its stereoisomer isomuramic acid. These syntheses are important for understanding the structure and function of these biologically relevant compounds (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).
6. Study of Chiral Adduct Formation
It is utilized in studying the addition of chiral esters to trimethylvinylsilane. This research provides insights into stereoselectivity and racemization processes in organic synthesis (Terentiev et al., 1996).
7. Plant Growth Regulatory Activity
In agrichemical research, derivatives of this compound show potential as plant growth regulators. These derivatives have been tested for branching and stunting activity in agricultural contexts (Kim, Song, & Ryu, 1994).
8. Polymerization Processes
The compound is used in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry for creating new polymeric materials (Wang, Zhu, Zhen-ping, & Zhu, 2005).
Propriétés
IUPAC Name |
methyl (2S)-2-bromo-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIIBVKXVUCIV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
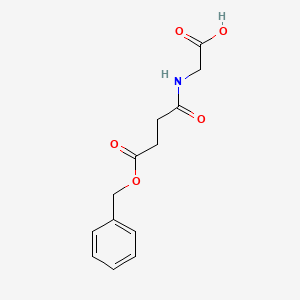
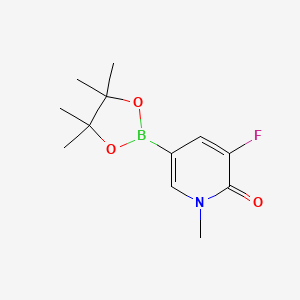
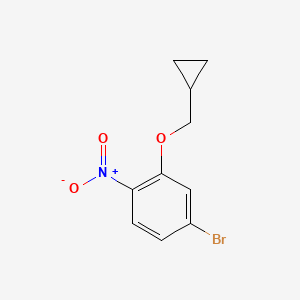
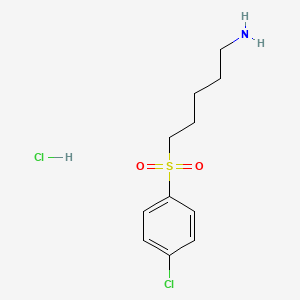

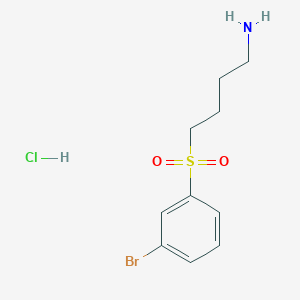
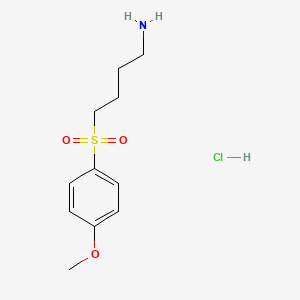
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)



